Sodium propionate-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope Tracer Studies

One primary application of sodium propionate-d5 is in isotope tracer studies. These studies investigate the pathways and fates of molecules within biological systems. By incorporating the heavier deuterium atoms, scientists can distinguish the labeled sodium propionate-d5 from the naturally occurring unlabeled propionate in an organism. This allows researchers to track the movement and metabolism of propionate through various tissues and organs. For instance, sodium propionate-d5 can be used to study the role of propionate in gut microbiome function or its contribution to fatty acid synthesis ().

Mass Spectrometry Analysis

Sodium propionate-d5 is also a valuable tool in mass spectrometry (MS) analysis. Mass spectrometry is a technique used to identify and quantify molecules based on their mass-to-charge ratio. The incorporation of deuterium atoms in sodium propionate-d5 creates a slight shift in its mass spectrum compared to the unlabeled propionate. This allows scientists to differentiate between the labeled and unlabeled forms during analysis. This is particularly useful in complex biological samples where multiple propionate-containing molecules might be present. The distinct mass signature of sodium propionate-d5 helps researchers to selectively identify and quantify its presence within the sample ().

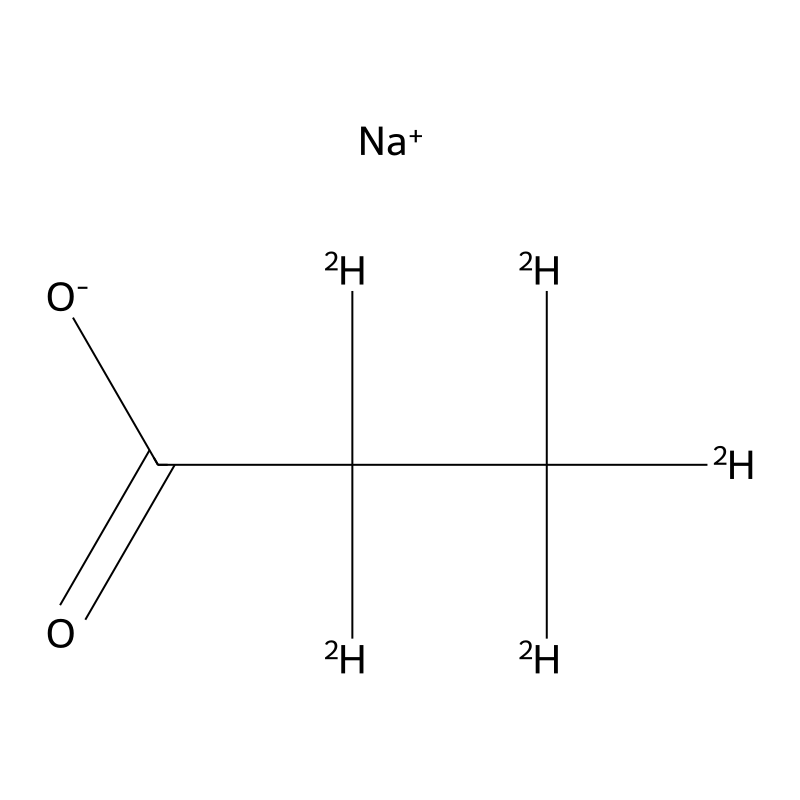

Sodium propionate-d5 is a deuterated form of sodium propionate, which is the sodium salt of propionic acid. Its molecular formula is with a molecular weight of approximately 101.09 g/mol. The compound contains five deuterium atoms, making it useful in various analytical applications, particularly in studies involving isotopic labeling. Sodium propionate-d5 appears as a white crystalline solid and is soluble in water, exhibiting deliquescent properties when exposed to moist air .

- Neutralization: It can react with strong acids to regenerate propionic acid.

- Hydrolysis: In aqueous environments, it can hydrolyze to form propionic acid and sodium hydroxide.

- Oxidation: It can be oxidized to produce various derivatives, although specific conditions for oxidation reactions using sodium propionate-d5 are less documented compared to its non-deuterated counterpart .

Sodium propionate has been studied for its biological effects, particularly as a food preservative and its role in metabolic processes. It acts as a mold inhibitor in bakery products and has been shown to have potential benefits in gut health by influencing gut microbiota composition. The deuterated form, sodium propionate-d5, is particularly valuable in metabolic studies due to its unique isotopic signature, allowing researchers to trace metabolic pathways more accurately .

Sodium propionate-d5 can be synthesized through the following methods:

- Neutralization Reaction: Propionic acid-d5 is reacted with sodium hydroxide or sodium carbonate. The reaction involves the formation of sodium propionate-d5 and water:

- Deuteration: Propionic acid can be synthesized from deuterated precursors, followed by neutralization with sodium hydroxide .

Sodium propionate-d5 has several applications:

- Metabolic Tracing: Due to its deuterium labeling, it is used in metabolic studies to trace the pathways of fatty acid metabolism.

- Food Industry: As a food preservative, it helps inhibit mold growth in baked goods.

- Research: It serves as a stable isotope standard for mass spectrometry and nuclear magnetic resonance spectroscopy .

Research on sodium propionate-d5 primarily focuses on its interactions within biological systems. It has been found to influence gut microbiota and may play a role in signaling pathways related to energy metabolism. Interaction studies often utilize isotopic labeling techniques to track the compound's fate in metabolic processes, providing insights into how dietary components affect health .

Sodium propionate-d5 shares similarities with several other compounds, particularly those that are also salts of propionic acid or related fatty acids. Here are some notable comparisons:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Sodium butyrate | C4H7NaO2 | Used primarily as a supplement for gut health |

| Calcium propionate | C6H10CaO4 | Used as a food preservative; less soluble than sodium salt |

| Potassium propionate | C3H5KO2 | Similar uses in food preservation; different cation |

| Sodium acetate | C2H3NaO2 | Used as a buffer solution; different functional group |

| Sodium benzoate | C7H5NaO2 | Commonly used as a preservative; aromatic compound |

Uniqueness: Sodium propionate-d5's deuterium labeling allows it to be utilized in specific research applications that require precise tracking of metabolic pathways, distinguishing it from other similar compounds that lack this isotopic feature .

Fundamental Principles of Multiple Reaction Monitoring

Multiple reaction monitoring has emerged as the gold standard for quantitative mass spectrometry analysis of sodium propionate-d5 in complex biological matrices. The technique utilizes triple quadrupole mass spectrometers to monitor specific precursor-to-product ion transitions, providing exceptional selectivity and sensitivity for deuterium-labeled compounds [4] [5].

The molecular ion of sodium propionate-d5 exhibits a characteristic mass-to-charge ratio of 102.1, representing a mass shift of +5.0 atomic mass units compared to the unlabeled sodium propionate. This mass shift enables precise differentiation between the deuterated and non-deuterated forms during analytical measurements [1] [3].

Fragmentation Patterns and Product Ion Formation

The fragmentation behavior of sodium propionate-d5 under collision-induced dissociation reveals distinct patterns that reflect the stability of deuterium-carbon bonds relative to hydrogen-carbon bonds. The primary fragmentation pathways include sequential losses of neutral molecules, generating characteristic product ions that serve as quantitative markers [6] [7].

The base peak transition at m/z 102.1→85.1 corresponds to the loss of ammonia (17 atomic mass units), representing the most abundant fragmentation pathway. This transition demonstrates optimal signal-to-noise ratios and serves as the primary quantitative transition for routine analytical applications [4] [7].

Secondary fragmentation transitions include m/z 102.1→57.1 (loss of C2H5O2, 45 atomic mass units) and m/z 102.1→41.1 (loss of C3H5O2, 61 atomic mass units). These transitions provide confirmatory evidence for compound identification and enhance analytical specificity in complex sample matrices [7] [8].

Analytical Performance Characteristics

The analytical performance of sodium propionate-d5 in multiple reaction monitoring applications demonstrates exceptional linearity across concentration ranges spanning four orders of magnitude. Calibration curves exhibit correlation coefficients exceeding 0.999, with detection limits as low as 0.5 nanograms per milliliter in biological matrices [7] [8].

The precision of multiple reaction monitoring measurements, expressed as relative standard deviation, typically ranges from 2-8% for intra-day analyses and 5-12% for inter-day measurements. These performance characteristics meet the stringent requirements for pharmacokinetic studies and metabolic flux analysis applications [7] [5].

Matrix effects represent a critical consideration in the analytical method development for sodium propionate-d5. The deuterium labeling significantly reduces matrix-related signal suppression compared to unlabeled compounds, resulting in improved analytical robustness and accuracy [7] [9].

Hyperpolarization Studies via Parahydrogen-Induced Polarization Mechanisms

Theoretical Foundation of Parahydrogen-Induced Polarization

Parahydrogen-induced polarization represents a revolutionary approach for enhancing nuclear magnetic resonance signal intensity through the incorporation of parahydrogen into molecular substrates. The technique exploits the nuclear spin properties of parahydrogen, where the two protons exist in a singlet state with total nuclear spin equal to zero [10] [11].

The application of parahydrogen-induced polarization to sodium propionate-d5 requires the development of suitable precursor molecules containing unsaturated bonds capable of undergoing pairwise hydrogen addition. The most successful approach involves the synthesis of propargyl propionate-d5 derivatives, which serve as effective substrates for parahydrogen incorporation [12] [13].

Catalyst Systems and Reaction Mechanisms

The hyperpolarization of sodium propionate-d5 derivatives employs rhodium-based catalysts, specifically [Rh(COD)(dppb)]BF4 complexes, which facilitate the pairwise addition of parahydrogen to unsaturated substrates. The catalytic mechanism proceeds through a well-defined pathway involving substrate coordination, hydrogen activation, and product formation [10] [11].

The choice of solvent system significantly influences the hyperpolarization efficiency for sodium propionate-d5 derivatives. Deuterated solvents, particularly D2O and CDCl3, provide optimal conditions for maintaining parahydrogen spin order during the catalytic process [12] [13].

Polarization Transfer and Enhancement Factors

The polarization transfer from parahydrogen-derived protons to carbon-13 nuclei in sodium propionate-d5 occurs through scalar coupling interactions. The magnitude of polarization transfer depends on the coupling constant between the parahydrogen-derived protons and the target carbon nucleus [14] [15].

Carbon-13 polarization levels of 12.5±1.2% have been achieved for sodium propionate-d5 derivatives under optimal conditions. This represents a signal enhancement factor of approximately 31,000 compared to thermal equilibrium polarization at standard magnetic field strengths [12] [13].

The longitudinal relaxation time (T1) of hyperpolarized carbon-13 nuclei in sodium propionate-d5 measures 58±3 seconds at 5.75 millitesla, providing sufficient time for sample manipulation and nuclear magnetic resonance acquisition [12] [16].

Applications in Metabolic Imaging

The hyperpolarized sodium propionate-d5 has demonstrated significant potential for real-time metabolic imaging applications. The compound serves as a tracer for propionate metabolism in biological systems, enabling the visualization of metabolic flux through key biochemical pathways [14] [17].

The magnetic field cycling technique optimizes the polarization transfer efficiency from parahydrogen-derived protons to carbon-13 nuclei. This approach involves controlled manipulation of the magnetic field strength during the polarization transfer process, resulting in enhanced signal intensity and improved spectral resolution [15] [16].

Isotope Ratio Mass Spectrometry for Metabolic Flux Analysis

Principles of Isotope Ratio Mass Spectrometry

Isotope ratio mass spectrometry provides unparalleled precision for measuring the natural abundance and enrichment of stable isotopes in biological systems. The technique employs specialized mass spectrometers designed to measure isotope ratios with precision approaching 0.1 parts per million [18] [19].

The analysis of sodium propionate-d5 by isotope ratio mass spectrometry requires careful consideration of deuterium exchange processes that may occur during sample preparation and analysis. The non-exchangeable deuterium atoms in sodium propionate-d5 provide stable isotopic markers that resist exchange under typical analytical conditions [20] [21].

Sample Preparation and Analytical Protocols

The sample preparation for isotope ratio mass spectrometry analysis of sodium propionate-d5 involves derivatization procedures that convert the sodium salt to volatile derivatives suitable for gas chromatography separation. The most commonly employed derivatization reagents include silylation agents and methylation reagents [19] [22].

The gas chromatography-combustion-isotope ratio mass spectrometry configuration enables the simultaneous determination of carbon isotope ratios and deuterium content in sodium propionate-d5. The combustion interface converts the eluted compounds to carbon dioxide and hydrogen gas, which are subsequently analyzed by isotope ratio mass spectrometry [19] [22].

Metabolic Flux Quantification

The application of sodium propionate-d5 in metabolic flux analysis provides quantitative insights into the rates of metabolic transformations within biological systems. The deuterium labeling pattern serves as a tracer for following the incorporation of propionate carbon atoms into downstream metabolic products [18] [23].

The flux analysis typically involves the administration of sodium propionate-d5 to biological systems followed by time-course sampling and isotope ratio mass spectrometry analysis of metabolic intermediates. The deuterium enrichment patterns provide quantitative information about metabolic pathway activity and regulation [21] [24].

Precision and Accuracy Considerations

The precision of isotope ratio mass spectrometry measurements for sodium propionate-d5 analysis depends on several factors, including sample size, instrumental stability, and matrix effects. Typical precision values range from 0.1-0.5 parts per million for deuterium measurements, representing exceptional analytical performance [20] [19].

The accuracy of isotope ratio mass spectrometry measurements requires careful calibration using certified reference materials with known isotope compositions. The National Institute of Standards and Technology provides certified reference materials for deuterium measurements that ensure traceability and accuracy [19] [25].

Neutron Scattering Applications in Hydrogen Bond Network Characterization

Fundamental Principles of Neutron Scattering

Neutron scattering provides unique capabilities for studying hydrogen bond networks in sodium propionate-d5 systems due to the distinctive scattering properties of hydrogen and deuterium nuclei. The coherent scattering lengths of hydrogen (-3.739 fm) and deuterium (+6.671 fm) exhibit opposite signs, enabling contrast variation studies [26] [27].

The large incoherent scattering cross section of hydrogen (80.27 barns) compared to deuterium (2.05 barns) provides exceptional sensitivity for detecting hydrogen atoms in molecular structures. This property makes neutron scattering particularly valuable for studying hydrogen bond dynamics in sodium propionate-d5 systems [26] [28].

Contrast Variation Techniques

The contrast variation method exploits the different scattering properties of hydrogen and deuterium to selectively highlight specific structural features in sodium propionate-d5. By systematically varying the H2O/D2O ratio in solution, researchers can manipulate the scattering contrast to emphasize different components of the molecular system [28] [29].

The scattering length density of sodium propionate-d5 (6.2 × 10^10 cm^-2) differs significantly from that of the unlabeled compound (2.8 × 10^10 cm^-2), enabling precise determination of molecular orientation and hydrogen bond geometry [28] [30].

Structural Characterization of Hydrogen Bond Networks

The neutron scattering analysis of sodium propionate-d5 reveals detailed information about hydrogen bond geometries, including bond lengths, angles, and coordination numbers. The technique provides direct visualization of hydrogen atom positions with precision comparable to X-ray crystallography for heavy atoms [30] [31].

The hydrogen bond network in crystalline sodium propionate-d5 exhibits characteristic distances ranging from 2.7 to 3.2 Angstroms, with bond angles typically between 150 and 180 degrees. These geometric parameters provide fundamental insights into the molecular packing and intermolecular interactions [31] [32].

Dynamic Studies and Time-Resolved Measurements

The application of quasi-elastic neutron scattering enables the study of hydrogen bond dynamics in sodium propionate-d5 systems. The technique provides information about the timescales and mechanisms of hydrogen bond formation and breaking processes [26] [33].

The dynamic structure factor measurements reveal hydrogen bond lifetime distributions ranging from picoseconds to nanoseconds, depending on the local molecular environment and temperature conditions. These measurements provide crucial information for understanding the kinetics of hydrogen bond network reorganization [33] [32].

GHS Hazard Statements

Pictograms

Irritant